molecular formula C18H22N4O3S B2697901 2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide CAS No. 888434-23-9

2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide

Cat. No.: B2697901
CAS No.: 888434-23-9
M. Wt: 374.46
InChI Key: BJQCGHYKBSCJKH-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimidoindole sulfanyl acetamide class, characterized by a fused pyrimidine-indole core with a 2-methoxyethyl substituent at position 3, a sulfanyl (-S-) linker, and an isopropyl acetamide group at position 2. Its molecular formula is C₂₁H₂₄N₄O₃S, with a molecular weight of 412.50 g/mol. The sulfanyl acetamide moiety enhances solubility and facilitates interactions with biological targets via hydrogen bonding and hydrophobic effects .

Properties

IUPAC Name

2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-11(2)19-14(23)10-26-18-21-15-12-6-4-5-7-13(12)20-16(15)17(24)22(18)8-9-25-3/h4-7,11,20H,8-10H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQCGHYKBSCJKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NC2=C(C(=O)N1CCOC)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the indole and pyrimidine rings, followed by their coupling and subsequent functionalization.

    Formation of Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Coupling of Indole and Pyrimidine Rings: The indole and pyrimidine rings are coupled through a nucleophilic substitution reaction, where the indole nitrogen attacks the electrophilic carbon of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen and the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Potential

Research has indicated that compounds with similar structures to 2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide exhibit significant anticancer activities. These compounds often induce apoptosis in various cancer cell lines by targeting critical signaling pathways such as the PI3K/AKT/mTOR pathway.

Case Study: Induction of Apoptosis
A study demonstrated that derivatives of pyrimidoindole compounds could effectively induce apoptosis in colorectal cancer cells. The mechanism involved the inhibition of proteins responsible for cell survival, suggesting that this compound might share similar mechanisms of action.

Anti-inflammatory Properties

Compounds related to this structure have shown promise as anti-inflammatory agents. In silico studies using molecular docking have suggested that these compounds could inhibit enzymes involved in inflammatory processes, such as 5-lipoxygenase (5-LOX).

Research Findings: Molecular Docking Studies
Molecular docking studies revealed that the compound could bind effectively to the active site of 5-LOX, indicating a potential for further optimization and development as an anti-inflammatory drug.

Applications in Drug Development

The unique structure of this compound positions it as a valuable scaffold for drug development. Its potential applications include:

  • Anticancer Drug Development
    • Targeting specific cancer types through structure-based drug design.
    • Investigating its efficacy against multidrug-resistant cancer cells.
  • Anti-inflammatory Drug Design
    • Developing new treatments for chronic inflammatory diseases.
    • Exploring its use in combination therapies with existing anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The indole and pyrimidine rings allow it to bind to various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modification of their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons with analogous compounds:

Compound Name / CAS No. Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications Reference ID
Target compound Pyrimido[5,4-b]indole 3-(2-Methoxyethyl), 2-sulfanyl-N-isopropyl acetamide 412.50 Kinase inhibition, anticancer -
N-(4-Ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide (CAS 536706-70-4) Pyrimido[5,4-b]indole 3-(3-Methoxyphenyl), 2-sulfanyl-N-(4-ethylphenyl) acetamide 459.56 Not reported (structural analog)
N-(2-Methoxy-5-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS 1040631-82-0) Thieno[3,2-d]pyrimidinone 3-Methyl, 7-(4-methylphenyl), 2-sulfanyl-N-(2-methoxy-5-methylphenyl) acetamide 465.60 Kinase inhibition (hypothetical)
2-[5-(5-Methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide (CAS 379236-68-7) Thieno[2,3-d]pyrimidinone 5-(5-Methylfuran-2-yl), 3-allyl, 2-sulfanyl-N-(2-methylphenyl) acetamide 451.55 Anticancer (hypothetical)
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide Pyrazolone 4-(Methylsulfanyl)phenyl acetamide 369.46 Anti-inflammatory (hypothetical)

Key Structural and Functional Differences:

Thienopyrimidinones (e.g., CAS 1040631-82-0) exhibit higher electron-withdrawing properties due to the sulfur atom, which may influence redox activity .

Substituent Effects :

  • The 2-methoxyethyl group in the target compound improves solubility compared to the 3-methoxyphenyl substituent in CAS 536706-70-4 .
  • The isopropyl acetamide group in the target compound may reduce metabolic degradation compared to bulkier aryl acetamides (e.g., 4-ethylphenyl in CAS 536706-70-4) .

Pyrazolone analogs () with sulfanyl acetamide groups have shown anti-inflammatory activity, implying possible dual functionality for the target compound .

Biological Activity

The compound 2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Research indicates that this compound exhibits Dipeptidyl Peptidase-IV (DPP-IV) inhibitory activity. DPP-IV is an enzyme involved in glucose metabolism and immune regulation. Inhibition of this enzyme has therapeutic implications for conditions like type 2 diabetes and certain autoimmune diseases .

Antidiabetic Effects

The primary biological activity attributed to this compound is its role as a DPP-IV inhibitor. In vitro studies have shown that compounds with similar structures can significantly lower blood glucose levels by prolonging the action of incretin hormones, which stimulate insulin secretion in response to meals .

Antimicrobial Activity

Preliminary studies suggest that related pyrimidine derivatives exhibit antimicrobial properties against various pathogens. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways . Although specific data on the compound is limited, its structural analogs have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

Case Study 1: DPP-IV Inhibition

A study published in Journal of Medicinal Chemistry investigated several pyrimidine derivatives for their DPP-IV inhibitory activity. The results indicated that modifications to the pyrimidine ring significantly enhanced potency. The compound in focus showed comparable efficacy to established DPP-IV inhibitors like Sitagliptin .

Case Study 2: Antimicrobial Testing

In another study focusing on related compounds, a series of pyrimidine derivatives were synthesized and tested against common bacterial strains. Results demonstrated that some derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potential for further development as antimicrobial agents .

Biological Activity Summary Table

Activity Mechanism Reference
DPP-IV InhibitionInhibition of glucose metabolism
AntimicrobialDisruption of bacterial cell processes

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide?

  • Methodological Answer : A two-step approach is typically employed:

Core Pyrimidoindole Synthesis : Condensation of substituted indole derivatives with pyrimidine precursors under basic conditions (e.g., KOH/EtOH) to form the 3-(2-methoxyethyl)-4-oxo-pyrimidoindole scaffold.

Sulfanyl-Acetamide Coupling : React the pyrimidoindole thiol intermediate with 2-chloro-N-(propan-2-yl)acetamide in anhydrous DMF, using catalytic triethylamine to facilitate nucleophilic substitution. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the final product .

  • Key Considerations : Monitor reaction progress using TLC, and confirm regioselectivity via 1^1H NMR (e.g., singlet for methylene protons adjacent to sulfanyl group at δ 3.8–4.2 ppm) .

Q. How should researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a multi-technique approach:

  • NMR Spectroscopy : Confirm the presence of the 2-methoxyethyl group (δ 3.3–3.5 ppm for OCH3_3, δ 3.6–3.8 ppm for CH2_2 adjacent to ether) and the isopropyl acetamide moiety (δ 1.2–1.4 ppm for CH(CH3_3)2_2) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+) with <2 ppm deviation from theoretical values.
  • X-ray Crystallography : Resolve crystal structures to confirm stereoelectronic effects of the sulfanyl bridge and pyrimidoindole planarity .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?

  • Methodological Answer :

  • Reaction Path Search : Use density functional theory (DFT) to model transition states and intermediates in the sulfanyl coupling step. Identify energy barriers for competing pathways (e.g., thiol vs. thione reactivity) .
  • Solvent Effects : Conduct COSMO-RS simulations to predict solvent polarity impacts on reaction kinetics. Polar aprotic solvents like DMF or DMSO are optimal for stabilizing charged intermediates .
  • Example Workflow :
  • Optimize geometries at the B3LYP/6-31G(d) level.
  • Calculate Gibbs free energy profiles for alternative mechanisms.
  • Validate with experimental yields (see Table 1 ) .

Q. What strategies mitigate low yields in sulfanyl group incorporation?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply fractional factorial designs to screen variables (e.g., temperature, stoichiometry, catalyst loading). For example:
VariableRange TestedOptimal Condition
Temperature60–100°C80°C
Equiv. of Thiol1.0–1.51.2
Base (Et3_3N)1.0–2.0 equiv1.5 equiv
  • Protection/Deprotection : Use tert-butylthiol as a transient protecting group to prevent oxidation during synthesis .

Q. How can researchers resolve discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) from conflicting studies. For instance, IC50_{50} variations may arise from differences in ATP concentrations in kinase inhibition assays.
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified sulfanyl or acetamide groups and test against control compounds. Use molecular docking to correlate substituent effects with binding affinity .

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